3-Acetoxy-2',5'-dimethylbenzophenone

Description

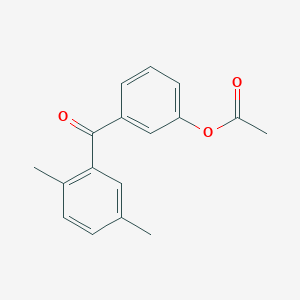

3-Acetoxy-2',5'-dimethylbenzophenone is a substituted benzophenone derivative characterized by an acetoxy group at the 3-position and methyl groups at the 2' and 5' positions of the benzophenone backbone. Its molecular formula is C₁₇H₁₆O₃, with a molecular weight of 268.31 g/mol .

Its applications are inferred to align with benzophenone derivatives, which are used in pharmaceuticals, UV stabilizers, and organic synthesis intermediates.

Properties

IUPAC Name |

[3-(2,5-dimethylbenzoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O3/c1-11-7-8-12(2)16(9-11)17(19)14-5-4-6-15(10-14)20-13(3)18/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQCNSUPKPLGESS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)C2=CC(=CC=C2)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00641679 | |

| Record name | 3-(2,5-Dimethylbenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890099-11-3 | |

| Record name | Methanone, [3-(acetyloxy)phenyl](2,5-dimethylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890099-11-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2,5-Dimethylbenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetoxy-2’,5’-dimethylbenzophenone typically involves the acetylation of 2’,5’-dimethylbenzophenone. The reaction is carried out using acetic anhydride in the presence of a catalyst such as sulfuric acid or phosphoric acid. The reaction conditions usually involve heating the reactants to a temperature range of 60-80°C for several hours to ensure complete acetylation .

Industrial Production Methods

In an industrial setting, the production of 3-Acetoxy-2’,5’-dimethylbenzophenone follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or distillation to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

3-Acetoxy-2’,5’-dimethylbenzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted benzophenone derivatives.

Scientific Research Applications

3-Acetoxy-2’,5’-dimethylbenzophenone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development and pharmaceutical formulations.

Industry: Used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Acetoxy-2’,5’-dimethylbenzophenone involves its interaction with specific molecular targets. The acetoxy group can undergo hydrolysis to release acetic acid, which can then participate in various biochemical pathways. The dimethylbenzophenone moiety can interact with cellular proteins and enzymes, potentially modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

3-Acetoxy-2',4'-Dimethylbenzophenone (CAS 890099-08-8)

- Substituents : Methyl groups at 2' and 4' positions.

- No direct polymorphism data is available, but benzophenones with methyl groups (e.g., 4,4'-dimethylbenzophenone) exhibit polymorphism, suggesting similar behavior .

3-Acetoxy-2',3'-Dimethylbenzophenone (CAS 890099-05-5)

- Substituents : Methyl groups at 2' and 3' positions.

- Impact : Proximal methyl groups (2' and 3') could disrupt molecular packing, affecting crystallinity and solubility. This isomer’s discontinued status parallels the target compound, hinting at shared synthesis or stability challenges .

Substituent Variants: Methoxy vs. Methyl

3-Acetoxy-2',4'-Dimethoxybenzophenone (CAS 109251-36-7)

- Substituents : Methoxy groups at 2' and 4' positions.

- This may improve solubility in polar solvents compared to methyl-substituted analogs .

3-Acetoxy-2',6'-Dimethoxybenzophenone (CAS 890100-40-0)

- Substituents : Methoxy groups at 2' and 6' positions.

- However, this configuration may reduce reactivity in ring-opening reactions due to increased steric shielding .

Halogenated Analogs

3-Acetoxy-2',5'-Dichlorobenzophenone (CAS 890100-28-4)

- Substituents : Chlorine atoms at 2' and 5' positions.

- Impact : Chlorine’s electron-withdrawing nature increases molecular polarity and reactivity in nucleophilic aromatic substitution. This derivative likely has a higher molecular weight (vs. methyl/methoxy) and distinct UV absorption properties, making it suitable for photochemical applications .

Table 1. Key Comparative Data

Research Implications and Limitations

While structural analogs provide insights into the target compound’s behavior, direct experimental data on this compound’s polymorphism, solubility, and stability are scarce. Methoxy and chloro derivatives demonstrate how substituent electronegativity and steric effects dictate applications, but methyl-substituted benzophenones may prioritize cost-effectiveness in industrial settings. Further studies on crystallization dynamics and synthetic scalability are needed to fully exploit these derivatives.

Biological Activity

3-Acetoxy-2',5'-dimethylbenzophenone (commonly referred to as ADB) is an organic compound with the molecular formula C17H16O3. It is a derivative of benzophenone, characterized by the presence of acetoxy and dimethyl groups on the benzene rings. This compound has garnered attention in various fields, including chemistry, biology, and medicine, due to its potential biological activities. This article will explore the biological activity of ADB, including its antimicrobial properties, anti-inflammatory effects, and possible applications in drug development.

Structure and Properties

- Molecular Formula : C17H16O3

- Molecular Weight : 272.31 g/mol

- Key Functional Groups : Acetoxy group (-OCOCH3) and dimethyl groups (-CH3)

Synthesis

ADB is synthesized through the acetylation of 2',5'-dimethylbenzophenone using acetic anhydride in the presence of a catalyst such as sulfuric acid or phosphoric acid. The reaction typically occurs at temperatures between 60-80°C for several hours to ensure complete conversion.

Antimicrobial Activity

Research indicates that ADB exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for ADB against common pathogens have been reported in the range of 50-100 µg/mL.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

| Pseudomonas aeruginosa | 100 |

Anti-inflammatory Effects

ADB has been investigated for its anti-inflammatory properties. Studies suggest that it can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell cultures. The compound appears to modulate signaling pathways associated with inflammation, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases .

The mechanism of action for ADB involves its interaction with specific molecular targets. The acetoxy group can undergo hydrolysis to release acetic acid, which participates in various biochemical pathways. Additionally, the dimethylbenzophenone moiety may interact with cellular proteins and enzymes, modulating their activity and leading to diverse biological effects.

Study on Antimicrobial Activity

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of ADB against several pathogenic bacteria. The results demonstrated that ADB not only inhibited bacterial growth but also exhibited a bactericidal effect at higher concentrations. This suggests potential applications in developing new antimicrobial agents.

Research on Anti-inflammatory Properties

In another study focusing on inflammatory responses, ADB was tested in vitro on human macrophage cell lines. The findings indicated that ADB significantly reduced the production of inflammatory markers, highlighting its potential as an anti-inflammatory agent. Further investigations are needed to explore its efficacy in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.